![molecular formula C5H14As2F4 B14461870 Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] CAS No. 65718-95-8](/img/structure/B14461870.png)
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] is a unique organoarsenic compound characterized by the presence of two difluoro(dimethyl)arsane groups connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] typically involves the reaction of difluoro(dimethyl)arsane with formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2Difluoro(dimethyl)arsane+Formaldehyde→Methylenebis[difluoro(dimethyl)-lambda 5 -arsane]
Industrial Production Methods
Industrial production of Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The difluoro(dimethyl)arsane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Scientific Research Applications
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in cancer treatment due to its arsenic content.
Industry: It is used in the production of semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] involves its interaction with molecular targets such as proteins and nucleic acids. The difluoro(dimethyl)arsane groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound can interfere with DNA replication and transcription, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Dimethylarsinic acid: Another organoarsenic compound with similar biological activity.
Arsenic trioxide: Used in cancer treatment, particularly in acute promyelocytic leukemia.
Methylarsonic acid: A simpler organoarsenic compound with applications in agriculture and industry.
Uniqueness
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] is unique due to the presence of two difluoro(dimethyl)arsane groups connected by a methylene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65718-95-8 |
|---|---|
Molecular Formula |
C5H14As2F4 |
Molecular Weight |
300.00 g/mol |
IUPAC Name |
[difluoro(dimethyl)-λ5-arsanyl]methyl-difluoro-dimethyl-λ5-arsane |
InChI |
InChI=1S/C5H14As2F4/c1-6(2,8,9)5-7(3,4,10)11/h5H2,1-4H3 |
InChI Key |
ZNMGRBLUQAAEGA-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)(C[As](C)(C)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



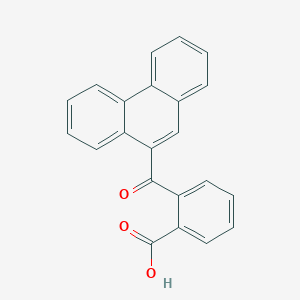
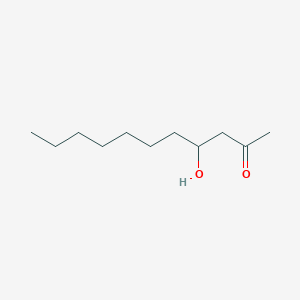
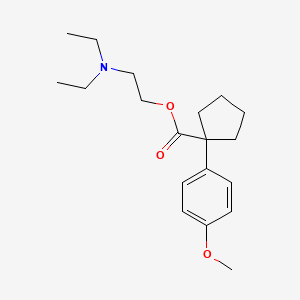
![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
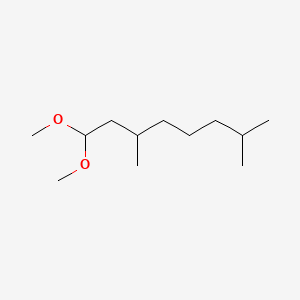

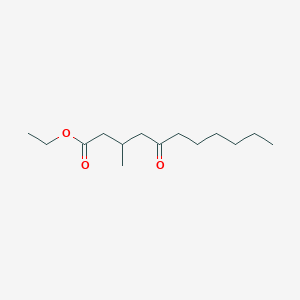
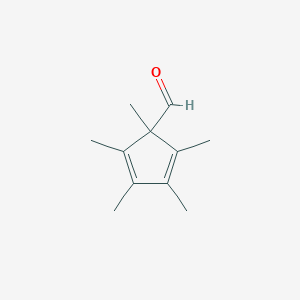

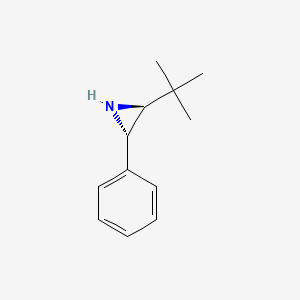

![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)
![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)
